molecular formula C27H31ClN4O5S B10837375 2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one

2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one

Cat. No.: B10837375
M. Wt: 559.1 g/mol
InChI Key: MKOFABQFNUCNTD-UHFFFAOYSA-N
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Description

Preparation Methods

AG-021541 and related compounds were synthesized at Pfizer Global Research and Development. The synthesis involves high-throughput screening and crystallographic studies to identify an allosteric binding site close to the junction of the thumb and finger domains of the polymerase . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AG-021541 undergoes various chemical reactions, including:

Scientific Research Applications

AG-021541 has several scientific research applications:

Mechanism of Action

AG-021541 exerts its effects by allosterically inhibiting the hepatitis C virus NS5B RNA-dependent RNA polymerase. The compound binds to an allosteric site approximately 30 Å away from the enzyme’s catalytic center, leading to a reduction in viral replication . The primary molecular targets are the thumb and finger domains of the polymerase.

Comparison with Similar Compounds

AG-021541 is compared with other nonnucleoside inhibitors of the hepatitis C virus polymerase, such as compounds A and B, which share structural features like the dihydropyrone core, cyclopentyl ring, and triazolopyrimidine motif . These similarities account for the observed cross-resistance of AG-021541-resistant replicons to these compounds. AG-021541’s unique binding site and resistance profile make it a valuable tool for studying hepatitis C virus replication and resistance mechanisms.

Properties

Molecular Formula

C27H31ClN4O5S

Molecular Weight

559.1 g/mol

IUPAC Name

2-[2-(5-chloro-2,4-dimethoxyphenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one

InChI

InChI=1S/C27H31ClN4O5S/c1-15-11-16(2)32-25(29-15)30-26(31-32)38-23-20(33)14-27(37-24(23)34,18-7-5-6-8-18)10-9-17-12-19(28)22(36-4)13-21(17)35-3/h11-13,18,33H,5-10,14H2,1-4H3

InChI Key

MKOFABQFNUCNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4OC)OC)Cl)C5CCCC5)O)C

Origin of Product

United States

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